8-amino-7-oxononanoate

Description

Structure

3D Structure

Properties

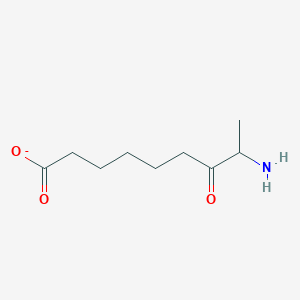

Molecular Formula |

C9H16NO3- |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

8-amino-7-oxononanoate |

InChI |

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1 |

InChI Key |

GUAHPAJOXVYFON-UHFFFAOYSA-M |

SMILES |

CC(C(=O)CCCCCC(=O)[O-])N |

Canonical SMILES |

CC(C(=O)CCCCCC(=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

8-Amino-7-Oxononanoate Synthase: A Linchpin in Biotin Biosynthesis and a Target for Drug Discovery

An In-depth Technical Guide on the Core Biological Function, Mechanism, and Experimental Analysis of 8-Amino-7-Oxononanoate Synthase

Introduction

This compound synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPA synthase), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282), an essential vitamin (Vitamin B7) for all forms of life.[1][2][3] This enzyme catalyzes the first committed step in the biotin synthesis pathway: the decarboxylative condensation of L-alanine with a pimeloyl thioester (either pimeloyl-CoA or pimeloyl-acyl carrier protein [ACP]) to produce 8(S)-amino-7-oxononanoate (AON), the precursor to the fused heterocyclic rings of biotin.[2][4] Due to its essential role in microorganisms and plants, but not in animals which obtain biotin from their diet, AONS has emerged as a promising target for the development of novel herbicides and antimicrobial agents.[5][6] This technical guide provides a comprehensive overview of the biological function, catalytic mechanism, and experimental analysis of AONS, tailored for researchers, scientists, and drug development professionals.

Core Biological Function: The Gateway to Biotin Synthesis

The synthesis of biotin is a highly conserved metabolic pathway, and AONS (encoded by the bioF gene) initiates this process.[3] The reaction catalyzed by AONS is a crucial control point in the pathway.

Substrates and Products:

-

Substrates:

-

Products:

The substrate specificity for the pimeloyl thioester can vary between organisms. For instance, Escherichia coli BioF can utilize both pimeloyl-CoA and pimeloyl-ACP, whereas Bacillus subtilis BioF is specific for pimeloyl-CoA.[2][8]

Enzymatic Mechanism: A PLP-Dependent Masterpiece

AONS belongs to the α-oxoamine synthase subfamily of PLP-dependent enzymes.[1] The catalytic mechanism involves a series of well-orchestrated steps, leveraging the versatility of the PLP cofactor.

Key Steps in the Catalytic Cycle:

-

Formation of the External Aldimine: The reaction begins with the formation of an external aldimine between the amino group of L-alanine and the PLP cofactor, which is covalently bound to a lysine (B10760008) residue in the active site as an internal aldimine.[5]

-

Decarboxylation: The external aldimine undergoes decarboxylation, releasing CO₂ and forming a quinonoid intermediate.[5]

-

Acyl-CoA Condensation: The quinonoid intermediate then acts as a nucleophile, attacking the thioester carbonyl of pimeloyl-CoA (or pimeloyl-ACP). This condensation reaction is the key carbon-carbon bond-forming step.[5]

-

Hydrolysis and Product Release: Subsequent hydrolysis releases the product, this compound, and regenerates the internal aldimine with the active site lysine, preparing the enzyme for another catalytic cycle.[5]

The stereospecificity of the reaction, yielding 8(S)-amino-7-oxononanoate, is crucial for the subsequent steps in biotin biosynthesis.[1][3]

Quantitative Data

The following table summarizes key quantitative data reported for this compound synthase from various sources.

| Parameter | Value | Organism | Substrate | Reference |

| Kinetic Parameters | ||||

| Michaelis Constant (Km) for Pimeloyl-CoA | ~10 µM | Escherichia coli | Pimeloyl-CoA | [1] |

| Rate of L-alanine external aldimine formation (k1) | 2 x 104 M-1s-1 | Escherichia coli | L-alanine | [9] |

| Rate of D-alanine external aldimine formation (k1) | 125 M-1s-1 | Escherichia coli | D-alanine | [9] |

| Inhibitor Constants | ||||

| IC50 (Triazolyl phenyl disulfides) | 48 to 592 µM | Arabidopsis thaliana | [6] |

Experimental Protocols

Recombinant Expression and Purification of AONS

A detailed protocol for the expression and purification of recombinant AONS, based on methods described for E. coli BioF, is provided below.[1]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an AONS expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 10% glycerol.[1]

-

Wash Buffers: Lysis buffer with 20 mM and 60 mM imidazole.[1]

-

Elution Buffer: Lysis buffer with 250 mM imidazole.[1]

-

Ni-NTA agarose (B213101) resin.

-

French press or sonicator.

-

Centrifuge.

-

Amicon concentrator (30-kDa cutoff).[1]

Protocol:

-

Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.7.[1]

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to grow for 4 hours at 37°C.[1]

-

Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.[1]

-

Lyse the cells by sonication or by passing through a French press.[1]

-

Clarify the lysate by centrifugation at 39,000 x g for 30 minutes.[1]

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the cleared lysate onto the equilibrated resin.

-

Wash the resin sequentially with Wash Buffers containing 20 mM and 60 mM imidazole to remove non-specifically bound proteins.[1]

-

Elute the His-tagged AONS protein with Elution Buffer.[1]

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the purest fractions and concentrate the protein using an Amicon concentrator.[1]

-

Store the purified protein at -80°C.

AONS Enzyme Activity Assays

Several methods can be employed to measure the activity of AONS.

a) Bioassay for AON Production

This assay relies on the growth of an E. coli ΔbioF strain, which is auxotrophic for biotin and can grow when supplemented with AON.[1]

Materials:

-

E. coli ΔbioF reporter strain.

-

Biotin-free minimal agar (B569324) plates.

-

Tetrazolium indicator (e.g., TTC).

-

Sterile paper disks.

-

AON standard.

Protocol:

-

Prepare biotin-free minimal agar plates containing a tetrazolium indicator and seed them with the E. coli ΔbioF reporter strain.[1]

-

Set up the AONS enzyme reaction in a suitable buffer containing L-alanine, pimeloyl-CoA (or pimeloyl-ACP), and purified AONS.

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Spot a known volume of the reaction mixture onto a sterile paper disk placed on the agar plate.[1]

-

Spot a known amount of AON standard on a separate disk as a positive control.

-

Incubate the plates until zones of growth (indicated by the red color of the formazan (B1609692) product from tetrazolium reduction) appear around the disks.[1]

-

The diameter of the growth zone is proportional to the amount of AON produced in the enzymatic reaction.[1]

b) HPLC-based Assay for CoA Release

This method quantifies the release of Coenzyme A (CoA) from pimeloyl-CoA during the AONS reaction.[2]

Materials:

-

HPLC system with a suitable column (e.g., C18).

-

Mobile phase for separating CoA.

-

Reaction components as described above.

Protocol:

-

Perform the AONS enzymatic reaction as described previously.

-

Stop the reaction at various time points by adding a quenching agent (e.g., acid).

-

Centrifuge the samples to remove precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC column.

-

Elute the components with the appropriate mobile phase and monitor the absorbance at a wavelength suitable for detecting CoA (e.g., 260 nm).

-

Quantify the amount of CoA released by comparing the peak area to a standard curve of known CoA concentrations.

c) Gas Chromatography-Mass Spectrometry (GC-MS) for AON Detection

This highly sensitive method allows for the direct detection and quantification of AON after derivatization.[1]

Materials:

-

GC-MS system.

-

Derivatization reagents to modify the keto, carboxyl, and amino groups of AON to make it volatile.

Protocol:

-

Perform the AONS enzymatic reaction.

-

Extract the AON product from the reaction mixture.

-

Derivatize the extracted AON to make it amenable to gas chromatography.[1]

-

Analyze the derivatized sample by GC-MS.

-

Quantify AON by selected-ion monitoring of characteristic mass fragments.[1]

Visualizations

Biotin Biosynthesis Pathway

Caption: The biotin biosynthesis pathway starting from pimeloyl-CoA and L-alanine.

AONS Catalytic Mechanism

Caption: Simplified catalytic mechanism of this compound synthase.

Experimental Workflow for AONS Analysis

Caption: A typical experimental workflow for the characterization of AONS.

Conclusion

This compound synthase stands as a critical enzyme in the universal pathway of biotin biosynthesis. Its well-defined catalytic mechanism, dependent on the versatile chemistry of pyridoxal 5'-phosphate, has been the subject of extensive research. The essential nature of this enzyme in many pathogens and plants, coupled with its absence in humans, solidifies its position as a prime target for the development of novel antimicrobial and herbicidal agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of AONS and to leverage this knowledge in the pursuit of new therapeutic and agricultural solutions.

References

- 1. A Canonical Biotin Synthesis Enzyme, this compound Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Triazolyl phenyl disulfides: this compound synthase inhibitors as potential herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alevelbiology.co.uk [alevelbiology.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of this compound synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 8-Amino-7-Oxononanoate in Biotin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) (Vitamin B7) is an essential cofactor for a range of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. Its de novo synthesis is restricted to bacteria, archaea, fungi, and plants, making the biotin biosynthetic pathway a compelling target for the development of novel antimicrobial and herbicidal agents. This technical guide provides an in-depth examination of the pivotal role of 8-amino-7-oxononanoate, a key intermediate in this pathway. We will delve into the enzymatic synthesis and subsequent conversion of this molecule, present quantitative kinetic data for the involved enzymes, outline experimental methodologies for their study, and visualize the core biochemical and regulatory pathways.

Introduction to the Biotin Synthesis Pathway

The biosynthesis of biotin is a highly conserved pathway that can be broadly divided into two main stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the fused bicyclic ring structure. This compound (also known as 7-keto-8-aminopelargonic acid or KAPA) is the product of the first committed step in the second stage of biotin synthesis, marking the initiation of the biotin ring assembly.

The formation of this compound is catalyzed by This compound synthase (AONS) , also known as KAPA synthase or BioF . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the decarboxylative condensation of L-alanine with a pimeloyl thioester, which can be either pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP), depending on the organism.[1][2] The resulting this compound then serves as the substrate for the next enzyme in the pathway, 7,8-diaminononanoate (B1231595) synthase (DAPA synthase) or BioA , which catalyzes its amination to form 7,8-diaminononanoate (DAPA).[3]

Enzymatic Synthesis and Conversion of this compound

Synthesis by this compound Synthase (BioF)

The synthesis of this compound is a critical control point in the biotin biosynthetic pathway. The reaction catalyzed by BioF is as follows:

Pimeloyl-CoA (or Pimeloyl-ACP) + L-alanine → this compound + CoA (or ACP) + CO₂

The mechanism of this reaction is characteristic of PLP-dependent enzymes and involves the formation of an external aldimine with L-alanine, followed by decarboxylation and condensation with the pimeloyl thioester.[4]

Conversion by 7,8-Diaminononanoate Synthase (BioA)

Following its synthesis, this compound is rapidly converted to 7,8-diaminononanoate by BioA. This enzyme is also a PLP-dependent aminotransferase. The reaction is as follows:

This compound + S-adenosyl-L-methionine (SAM) → 7,8-diaminononanoate + S-adenosyl-4-methylthio-2-oxobutanoate

In this reaction, SAM serves as the amino donor.[3]

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes involved in the synthesis and conversion of this compound.

| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Reference |

| This compound Synthase (BioF) | Escherichia coli | Pimeloyl-CoA | 25 | Not Reported | [5] |

| This compound Synthase (BioF) | Escherichia coli | Pimeloyl-ACP | ~10 | Not Reported | [1] |

| This compound Synthase (BioF) | Escherichia coli | L-alanine | Not Reported | Not Reported | |

| 7,8-Diaminononanoate Synthase (BioA) | Mycobacterium tuberculosis | This compound | 2.83 | 0.003 | |

| 7,8-Diaminononanoate Synthase (BioA) | Mycobacterium tuberculosis | S-adenosyl-L-methionine | 308.28 | 0.003 |

Table 1: Kinetic Parameters of Enzymes Utilizing this compound and its Precursor.

Experimental Protocols

Detailed experimental protocols are crucial for the study of biotin synthesis. Below are summaries of methodologies for the purification and assay of the key enzymes.

Purification of Recombinant this compound Synthase (BioF) from E. coli

A common method for obtaining active BioF is through the overexpression of the bioF gene in an E. coli expression system, such as the BL21(DE3) strain.[1]

Protocol Summary:

-

Cloning and Expression: The bioF gene is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag), and transformed into a suitable E. coli expression strain.

-

Cell Culture and Induction: The transformed cells are grown in a rich medium (e.g., LB broth) to a mid-log phase (OD600 of ~0.7). Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After several hours of induction, the cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Assay of this compound Synthase (BioF) Activity

Several methods can be employed to measure the activity of BioF.

-

HPLC-based Assay: This method quantifies the release of Coenzyme A (CoA) from the pimeloyl-CoA substrate.[1] The reaction mixture, containing the purified enzyme, pimeloyl-CoA, and L-alanine in a suitable buffer, is incubated at a specific temperature. The reaction is stopped, and the amount of free CoA is determined by reverse-phase HPLC.

-

Bioassay: The product, this compound (AON), can be quantified using a bioassay with an E. coli ΔbioF mutant strain, which is auxotrophic for biotin and can be rescued by the addition of AON.[6] The amount of AON produced in an enzymatic reaction is determined by its ability to support the growth of this mutant strain on a minimal medium.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method involves the derivatization of the keto, carboxyl, and amino groups of AON to make it volatile, followed by quantification using GC-MS.[1]

Assay of 7,8-Diaminononanoate Synthase (BioA) Activity

A sensitive fluorescence-based assay has been developed for measuring the activity of DAPA synthase.[7][8]

Protocol Summary:

-

Reaction Setup: The enzymatic reaction is performed in a microplate well containing the purified DAPA synthase, this compound, and S-adenosyl-L-methionine in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Fluorescence Development: The reaction is stopped, and the product, 7,8-diaminononanoate (DAPA), is derivatized by adding a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME). This reaction forms a stable, fluorescent adduct.

-

Detection: The fluorescence of the adduct is measured using a microplate reader at appropriate excitation and emission wavelengths. The amount of DAPA produced is proportional to the fluorescence intensity.

Visualizing the Pathway and its Regulation

Biotin Synthesis Pathway

The following diagram illustrates the central steps of the biotin synthesis pathway, highlighting the formation and conversion of this compound.

References

- 1. A Canonical Biotin Synthesis Enzyme, this compound Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Canonical Biotin Synthesis Enzyme, this compound Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of 8-amino-7-oxononanoate Synthase (BioF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-amino-7-oxononanoate synthase (BioF), also known as 7-keto-8-aminopelargonate synthase (KAPAS), is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the biosynthesis of biotin (B1667282), an essential cofactor for carboxylase and transcarboxylase reactions.[1][2] BioF catalyzes the first committed step in this pathway: the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON), coenzyme A, and carbon dioxide.[2][3] Given that the biotin biosynthesis pathway is present in microorganisms and plants but absent in mammals, BioF represents a promising target for the development of novel herbicides and antimicrobial agents.[1][4] This guide provides a comprehensive overview of the BioF catalytic mechanism, details on known inhibitors, and outlines key experimental protocols for its study.

The Catalytic Mechanism of this compound Synthase

The catalytic cycle of BioF is a multi-step process reliant on the PLP cofactor. It involves the formation of several key intermediates and a significant conformational change in the enzyme.

Formation of the External Aldimine

The reaction initiates with the formation of an external aldimine. The amino group of the L-alanine substrate displaces the internal aldimine, which is a Schiff base formed between the PLP cofactor and an active site lysine (B10760008) residue (Lys236 in E. coli).[2][5] This transaldimination reaction is rapid, with a rate constant (k₁) of 2 x 10⁴ M⁻¹s⁻¹.[1][2]

Conformational Change and Quinonoid Intermediate Formation

The binding of the second substrate, pimeloyl-CoA, to the L-alanine external aldimine complex induces a significant conformational change in the enzyme.[1][5] This structural rearrangement is a prerequisite for the subsequent catalytic steps. Following this change, the Cα proton of L-alanine is abstracted by the active site lysine, leading to the formation of a resonance-stabilized quinonoid intermediate.[1][5][6] The formation of this intermediate is a critical step and only occurs efficiently after pimeloyl-CoA has bound.[1]

Decarboxylation and Acylation

The quinonoid intermediate then undergoes decarboxylation, releasing carbon dioxide. The resulting carbanionic intermediate attacks the thioester carbonyl group of pimeloyl-CoA. This acylation step is thought to proceed with an inversion of configuration.[2]

Product Release

Following acylation, the intermediate is reprotonated, and the final product, 8(S)-amino-7-oxononanoate, is released from the enzyme, regenerating the internal aldimine with the active site lysine. This allows the enzyme to begin a new catalytic cycle.

Inhibitors of this compound Synthase

The development of inhibitors for BioF is a key area of research for creating new antimicrobial and herbicidal agents. Several compounds have been identified that competitively inhibit the enzyme with respect to L-alanine.

D-alanine, the enantiomer of the natural substrate, acts as a competitive inhibitor.[4] Interestingly, the binding of pimeloyl-CoA enhances the binding of D-alanine to the enzyme by approximately two-fold, suggesting that the conformational change induced by the second substrate creates a binding pocket that is more accommodating to the D-isomer.[1][2]

Other more potent inhibitors have been synthesized, including phosphonate (B1237965) derivatives of the reaction intermediate and potential transition state analogs.[4]

| Inhibitor | Type of Inhibition | Substrate of Competition | Ki (μM) |

| D-Alanine | Competitive | L-Alanine | 590 |

| (+/-)-8-Amino-7-oxo-8-phosphononanoic acid | Reversible Slow-Binding | L-Alanine | 7 |

| 4-Carboxybutyl(1-amino-1-carboxyethyl)phosphonate | Competitive | L-Alanine | 68 |

| 2-Amino-3-hydroxy-2-methylnonadioic acid | Competitive | L-Alanine | 80 |

| Table 1: Quantitative data for known inhibitors of this compound synthase.[4] |

Experimental Protocols

The study of BioF involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

BioF Enzyme Activity Assay (HPLC-based)

This protocol is adapted from methodologies used for assaying BioF activity.[7]

Objective: To determine the enzymatic activity of BioF by measuring the release of Coenzyme A (CoA).

Materials:

-

Purified BioF enzyme

-

Pimeloyl-CoA

-

L-alanine

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.1)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (260 nm)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.1), a known concentration of pimeloyl-CoA, and L-alanine.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of purified BioF enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid), which will precipitate the enzyme.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute with an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

-

Detection and Quantification: Monitor the elution profile at 260 nm. The peak corresponding to CoA can be identified by comparing its retention time to a known CoA standard. The amount of CoA produced is quantified by integrating the peak area and comparing it to a standard curve of known CoA concentrations.

-

Calculation of Activity: Enzyme activity is calculated based on the amount of CoA produced per unit time per amount of enzyme.

Crystallography of BioF

This protocol is a generalized summary based on the methods described in the structural studies of E. coli BioF.[2][3]

Objective: To determine the three-dimensional structure of BioF.

Materials:

-

Highly purified and concentrated BioF protein

-

Crystallization screens (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Protein Preparation: The bioF gene is cloned and overexpressed, typically in E. coli. The protein is then purified to homogeneity using a series of chromatographic steps. The purified protein is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL).

-

Crystallization:

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

-

The drops consist of a mixture of the concentrated protein solution and the crystallization screen solution.

-

Plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored for crystal growth over several days to weeks.

-

-

Crystal Harvesting and Cryo-protection:

-

Once suitable crystals are obtained, they are carefully harvested from the drops.

-

To prevent ice formation during X-ray data collection at cryogenic temperatures, the crystals are briefly soaked in a cryoprotectant solution. This solution is typically based on the crystallization condition with the addition of a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol.

-

-

X-ray Data Collection:

-

The cryo-cooled crystal is mounted on a goniometer in the X-ray beam.

-

Diffraction data are collected by rotating the crystal in the beam and recording the diffraction pattern on a detector.

-

-

Structure Determination and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using methods such as molecular replacement, if a homologous structure is available, or experimental phasing techniques.

-

The initial model is then refined against the experimental data to produce a final, high-resolution atomic model of the enzyme. For the holoenzyme, the structure has been refined to a resolution of 1.7 Å, and the enzyme-product external aldimine complex to 2.0 Å.[2]

-

Conclusion

This compound synthase is a well-characterized enzyme that presents a validated target for the development of new antimicrobial and herbicidal compounds. A thorough understanding of its catalytic mechanism, facilitated by kinetic, spectroscopic, and crystallographic studies, provides a solid foundation for the rational design of potent and specific inhibitors. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to further investigate the function and inhibition of this critical enzyme in the biotin biosynthesis pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of this compound synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The crystal structure of this compound synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slow-binding and competitive inhibition of 8-amino-7-oxopelargonate synthase, a pyridoxal-5'-phosphate-dependent enzyme involved in biotin biosynthesis, by substrate and intermediate analogs. Kinetic and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Crucial Condensation: A Technical Guide to Pimeloyl-CoA and L-alanine in Biotin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core reaction of the biotin (B1667282) biosynthesis pathway: the condensation of pimeloyl-CoA and L-alanine. This pivotal step, catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS), represents a key control point in the production of biotin, an essential cofactor for all domains of life. Understanding the intricacies of this reaction, its kinetics, and the methodologies to study it is paramount for researchers in metabolic engineering, infectious disease, and drug development.

Introduction: The Gateway to Biotin Synthesis

Biotin, also known as vitamin B7, is a covalently bound cofactor essential for a variety of metabolic carboxylation, decarboxylation, and transcarboxylation reactions.[1] While humans and other animals must obtain biotin from their diet, most bacteria, archaea, plants, and fungi can synthesize it de novo.[2][3] This makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.

The first committed step in the conserved pathway of biotin ring assembly is the decarboxylative condensation of pimeloyl-CoA (or in some organisms, pimeloyl-ACP) and L-alanine to form this compound (AON), coenzyme A (CoA), and carbon dioxide.[2][4] This reaction is catalyzed by this compound synthase (AONS), also known as BioF, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme belonging to the α-oxoamine synthase subfamily.[4][5]

This guide provides a comprehensive overview of this critical enzymatic reaction, including its mechanism, kinetic parameters, and detailed experimental protocols for its study.

The Enzymatic Reaction: A Mechanistic Overview

The condensation of pimeloyl-CoA and L-alanine is a complex process involving the versatile chemistry of the PLP cofactor. The reaction mechanism can be summarized in the following key steps:

-

Formation of the External Aldimine: The amino group of L-alanine attacks the internal aldimine formed between the PLP cofactor and a conserved lysine (B10760008) residue in the active site of AONS. This transaldimination reaction results in the formation of an external aldimine with L-alanine.[5]

-

Decarboxylation: The electron-withdrawing capacity of the pyridinium (B92312) ring of PLP facilitates the decarboxylation of the L-alanine moiety, forming a quinonoid intermediate.[5]

-

Nucleophilic Attack: The carbanion of the quinonoid intermediate then acts as a nucleophile, attacking the thioester carbonyl carbon of pimeloyl-CoA.[4]

-

Release of Products: Subsequent hydrolysis and transaldimination events lead to the release of the products: this compound (AON), Coenzyme A (CoA), and CO2. The active site lysine is regenerated in its internal aldimine form with PLP, preparing the enzyme for another catalytic cycle.[4]

dot

Quantitative Data: Kinetic Parameters of AONS

The catalytic efficiency of AONS varies between different organisms. Understanding these kinetic parameters is crucial for comparative studies and for the design of enzyme inhibitors. The following table summarizes the available kinetic data for AONS from various species.

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | Pimeloyl-CoA | ~10 - 25 | - | - | [2][6] |

| L-Alanine | - | - | - | ||

| Bacillus subtilis | Pimeloyl-CoA | ~15 | - | - | [2] |

| Bacillus sphaericus | Pimeloyl-CoA | 1 | - | - | [2] |

| Mycobacterium tuberculosis | Pimeloyl-CoA | - | - | - | |

| L-Alanine | - | - | - |

Note: A complete set of kinetic parameters (Km, kcat, and Vmax) for both substrates is not always available in the literature. Further research is required to fill these knowledge gaps.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the condensation of pimeloyl-CoA and L-alanine.

Cloning, Expression, and Purification of Recombinant AONS (His-tagged)

This protocol describes the production of recombinant AONS with a C-terminal hexahistidine (6xHis) tag in Escherichia coli.

Logical Workflow:

dot

Materials:

-

E. coli strain containing the bioF gene (e.g., E. coli K12)

-

pET expression vector with a C-terminal 6xHis tag

-

Restriction enzymes and T4 DNA ligase

-

E. coli expression host (e.g., BL21(DE3))

-

Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA affinity chromatography resin

-

SDS-PAGE equipment and reagents

Procedure:

-

Cloning: Amplify the bioF gene from the genomic DNA of the source organism using PCR with primers that introduce appropriate restriction sites. Digest both the PCR product and the pET vector with the corresponding restriction enzymes and ligate the bioF gene into the vector.

-

Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation. Verify the correct insertion by restriction analysis and DNA sequencing.

-

Expression: Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.

-

-

Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble His-tagged AONS.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified lysate onto the equilibrated column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged AONS from the column using Elution Buffer. Collect fractions.

-

-

Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity and molecular weight of the recombinant AONS. Pool the fractions containing the purified protein.

-

Buffer Exchange/Dialysis: If necessary, remove the imidazole and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

AONS Enzyme Activity Assay (HPLC-based)

This protocol describes a continuous assay to determine the activity of AONS by monitoring the release of Coenzyme A (CoA) using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

dot

Materials:

-

Purified AONS enzyme

-

Pimeloyl-CoA

-

L-Alanine

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction Buffer: 50 mM Potassium Phosphate (B84403) (K2HPO4), pH 7.1[2]

-

Stopping Solution: e.g., 10% Trichloroacetic acid (TCA) or Perchloric acid (PCA)

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Reaction Buffer, a saturating concentration of L-alanine (e.g., 1-5 mM), and PLP (e.g., 50 µM).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation: Initiate the reaction by adding a known amount of purified AONS enzyme. The final reaction volume can be, for example, 100-500 µL.

-

Time Course: At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the Stopping Solution to quench the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Inject the samples onto a C18 reverse-phase column.

-

Use an isocratic or gradient elution with a suitable mobile phase (e.g., a buffer containing phosphate and an organic modifier like acetonitrile (B52724) or methanol) to separate CoA from other reaction components.

-

Detect the elution of CoA by monitoring the absorbance at 260 nm.

-

-

Quantification: Create a standard curve using known concentrations of CoA to quantify the amount of CoA produced in each sample.

-

Calculation of Enzyme Activity: Calculate the initial reaction velocity from the linear phase of the product formation over time. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Kinetic Parameter Determination:

To determine the Km and Vmax for each substrate, perform the assay by varying the concentration of one substrate while keeping the other at a saturating concentration. Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion and Future Directions

The condensation of pimeloyl-CoA and L-alanine, catalyzed by AONS, is a fundamental reaction in the biosynthesis of biotin. This technical guide provides a comprehensive resource for researchers studying this enzyme and the broader biotin pathway. The detailed protocols for enzyme production and activity assays will facilitate further investigation into the kinetics, regulation, and inhibition of AONS from various organisms.

Future research should focus on a more complete characterization of the kinetic parameters of AONS from a wider range of species, particularly from pathogenic bacteria, to aid in the development of species-specific inhibitors. Furthermore, detailed structural studies of AONS in complex with substrates, products, and inhibitors will provide valuable insights for rational drug design. The methodologies outlined in this guide provide a solid foundation for these future endeavors, which hold the promise of new therapeutic strategies against infectious diseases.

References

- 1. support.nanotempertech.com [support.nanotempertech.com]

- 2. A Canonical Biotin Synthesis Enzyme, this compound Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Canonical Biotin Synthesis Enzyme, this compound Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Mechanism of this compound synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

The 8-Amino-7-Oxononanoate Pathway: A Technical Guide to the Gateway of Biotin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) (Vitamin B7) is an indispensable cofactor for carboxylase enzymes central to metabolism across all domains of life. Unlike humans, many microorganisms and plants synthesize biotin de novo, making its biosynthetic pathway an attractive target for novel antimicrobial and herbicide development. The assembly of biotin's characteristic bicyclic ring structure begins with the 8-amino-7-oxononanoate (AON) pathway, a conserved sequence of enzymatic reactions that constructs the key intermediate, dethiobiotin (B101835). This technical guide provides an in-depth exploration of the discovery and characterization of this pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

Introduction to the Biotin Biosynthesis Pathway

The biosynthesis of biotin is a multistep process that can be divided into two main stages: the synthesis of the pimeloyl moiety precursor and the subsequent assembly of the fused rings. In the well-studied model organism Escherichia coli, the late stage of this pathway, which begins with an activated pimelate (B1236862) precursor, is catalyzed by the products of the bioF, bioA, bioD, and bioB genes. These enzymes sequentially convert pimeloyl-CoA and L-alanine into biotin. The initial and committing step of this ring assembly is the formation of this compound (AON), also known as 7-keto-8-aminopelargonate (KAPA), catalyzed by this compound synthase (AONS), the product of the bioF gene. This marks the entry into the core pathway that ultimately yields the vital cofactor.

The Core Enzymatic Cascade

The conversion of pimeloyl-CoA to dethiobiotin involves three key enzymatic transformations following the initial synthesis of AON.

2.1 Step 1: this compound Synthase (AONS/BioF)

The first committed step in the pathway is the decarboxylative Claisen condensation of pimeloyl-CoA and L-alanine to produce 8(S)-amino-7-oxononanoate (AON), CoA, and CO₂. This reaction is catalyzed by this compound synthase (AONS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. The mechanism is similar to other α-oxoamine synthases and involves the formation of an L-alanine-PLP Schiff base (external aldimine), followed by decarboxylation to generate a quinonoid intermediate. This intermediate then performs a nucleophilic attack on the thioester carbonyl of pimeloyl-CoA.

2.2 Step 2: Adenosylmethionine-8-Amino-7-Oxononanoate Aminotransferase (BioA)

The second step involves the transamination of AON to form 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by the BioA enzyme, a PLP-dependent aminotransferase. Uniquely, this enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino group donor, which is uncommon for this class of enzymes. The reaction proceeds via a classical ping-pong bi-bi mechanism.

2.3 Step 3: Dethiobiotin Synthetase (BioD)

Dethiobiotin synthetase (DTBS), the product of the bioD gene, catalyzes the formation of the ureido ring of dethiobiotin (DTB) from DAPA. This is an ATP- and Mg²⁺-dependent reaction that involves the insertion of a carboxyl group, derived from bicarbonate (CO₂), between the N7 and N8 nitrogen atoms of DAPA. The mechanism proceeds through the formation of an N7-carbamate intermediate, which is then activated by phosphorylation with ATP to form a carbamic-phosphoric mixed anhydride, facilitating ring closure.

2.4 Step 4: Biotin Synthase (BioB)

The final step of the pathway is the conversion of dethiobiotin to biotin, catalyzed by biotin synthase (BioB). This remarkable reaction involves the insertion of a sulfur atom to form the thiophane ring. BioB is a member of the "radical SAM" superfamily of enzymes and contains iron-sulfur clusters. The widely accepted mechanism involves the reductive cleavage of two molecules of SAM by a [4Fe-4S] cluster to generate 5'-deoxyadenosyl radicals. These radicals abstract hydrogen atoms from C6 and C9 of dethiobiotin, and the sulfur atom is donated by a sacrificial [2Fe-2S] cluster within the enzyme.

Quantitative Enzyme Kinetics

The kinetic parameters of the core enzymes in the this compound pathway have been characterized in various organisms. The following tables summarize key quantitative data for the enzymes from E. coli and other model systems.

Table 1: Kinetic Parameters for this compound Synthase (AONS/BioF)

| Parameter | Substrate | Value | Organism | Reference |

|---|---|---|---|---|

| k₁ (Aldimine Formation) | L-Alanine | 2 x 10⁴ M⁻¹s⁻¹ | E. coli | |

| k₁ (Aldimine Formation) | D-Alanine | 125 M⁻¹s⁻¹ | E. coli |

| Kₘ | Pimeloyl-CoA | 25 µM | E. coli | |

Table 2: Kinetic Parameters for Adenosylmethionine-8-Amino-7-Oxononanoate Aminotransferase (BioA)

| Parameter | Substrate | Value | Organism | Reference |

|---|---|---|---|---|

| Kₘ | KAPA (AON) | 1.2 µM | E. coli | |

| Kₘ | SAM | 150 µM | E. coli | |

| Kₘ | Pyridoxamine Phosphate | 21 µM | E. coli | |

| Kₘ | Pyridoxal Phosphate | 32 µM | E. coli |

| Vₘₐₓ | KAPA (AON) | 0.16 µmol/min/mg | E. coli | |

Table 3: Kinetic Parameters for Dethiobiotin Synthetase (BioD/DTBS)

| Parameter | Substrate | Value | Organism | Reference |

|---|---|---|---|---|

| Kₘ | ATP | 29 µM | M. tuberculosis | |

| Kₘ | DAPA | 2 µM | M. tuberculosis | |

| Vₘₐₓ | ATP | 3.5 µM min⁻¹mg⁻¹ | M. tuberculosis |

| Vₘₐₓ | DAPA | 6 µM min⁻¹mg⁻¹ | M. tuberculosis | |

Table 4: Kinetic Parameters for Biotin Synthase (BioB)

| Parameter | Substrate | Value | Organism | Reference |

|---|---|---|---|---|

| Kₘ | AdoMet (SAM) | 10 ± 5 µM | E. coli | |

| Kₘ | Dethiobiotin | 30 µM | A. thaliana | |

| k꜀ₐₜ | AdoMet (SAM) | 0.021 min⁻¹ | E. coli | |

| Kᵢ | AdoHcy | 650 ± 250 nM | E. coli | |

| Kᵢ | 5'-deoxyadenosine | 20 ± 5 µM | E. coli | |

| Kᵢ | Methionine | 100 ± 30 µM | E. coli |

| Hill Coefficient (n) | AdoMet (SAM) | 1.9 | A. thaliana | |

Visualizing the Pathway and its Regulation

Diagrams generated using Graphviz provide a clear visual summary of the pathway, key enzymatic mechanisms, and the genetic regulation in E. coli.

Caption: The enzymatic cascade of the this compound pathway for biotin synthesis.

Caption: Proposed reaction mechanism for this compound synthase (AONS/BioF).

Caption: Transcriptional regulation of the divergent bio operon in E. coli by the BirA repressor.

Experimental Protocols & Methodologies

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and structural biology techniques. This section outlines the core methodologies employed.

5.1 Protein Expression and Purification

-

Objective: To obtain pure, active enzymes (BioF, BioA, BioD, BioB) for in vitro assays and structural studies.

-

Methodology:

-

Cloning: The genes (bioF, bioA, bioD, bioB) are typically amplified from genomic DNA (e.g., E. coli K-12) via PCR and cloned into expression vectors such as pET series plasmids. These vectors often incorporate an affinity tag (e.g., His₆-tag) to facilitate purification.

-

Overexpression: The expression plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: Cells are harvested by centrifugation and resuspended in a suitable lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). After washing to remove unbound proteins, the target protein is eluted using a high concentration of imidazole (B134444) or by cleavage of the tag with a specific protease.

-

Further Purification: Depending on the required purity, further steps like ion-exchange chromatography or size-exclusion chromatography are employed to achieve homogeneity. Protein purity is assessed by SDS-PAGE.

-

5.2 Enzyme Activity Assays

5.2.1 AONS (BioF) Activity Assay

-

Objective: To measure the rate of AON formation from pimeloyl-CoA and L-alanine.

-

Methodology (HPLC-based):

-

A reaction mixture is prepared containing purified BioF, pimeloyl-CoA, L-alanine, and PLP in a suitable buffer.

-

The reaction is incubated at a controlled temperature and stopped at various time points by adding an acid (e.g., trichloroacetic acid).

-

The amount of CoA released, which is stoichiometric to AON formation, is quantified by reverse-phase HPLC. CoA is separated from other reaction components and detected by its absorbance at 260 nm.

-

-

Methodology (Bioassay):

-

In vitro reactions are performed as above.

-

Samples are spotted onto sterile disks on a minimal agar (B569324) plate seeded with a ΔbioF reporter strain of E. coli, which requires AON or a downstream intermediate for growth.

-

The diameter of the growth zone around the disk is proportional to the amount of AON produced.

-

5.2.2 DTBS (BioD) Coupled Assay

-

Objective: To determine the kinetic parameters of DTBS by monitoring ATP consumption.

-

Methodology:

-

The DTBS reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.

-

The reaction mixture contains purified DTBS, DAPA, NaHCO₃, MgCl₂, ATP, phosphoenolpyruvate (B93156) (PEP), NADH, and an excess of PK and LDH.

-

DTBS produces ADP as a product. PK utilizes this ADP to convert PEP to pyruvate.

-

LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

-

The rate of the reaction is monitored by the decrease in NADH absorbance at 340 nm using a spectrophotometer. This rate is directly proportional to the rate of the DTBS-catalyzed reaction.

-

5.2.3 Biotin Synthase (BioB) Assay

-

Objective: To measure the conversion of dethiobiotin to biotin.

-

Methodology (Radiochemical/HPLC):

-

Assays are performed under strict anaerobic conditions, as the enzyme is oxygen-sensitive.

-

The reaction mixture contains purified BioB, [³H]-labeled dethiobiotin, SAM, a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH), and other necessary cofactors like iron and sulfide.

-

The reaction is incubated and then quenched.

-

The product, [³H]biotin, is separated from the substrate, [³H]dethiobiotin, using thin-layer chromatography (TLC) or HPLC.

-

The amount of biotin formed is quantified by liquid scintillation counting or by integrating the peak area from the HPLC chromatogram.

-

5.3 Pre-Steady-State Kinetics using Stopped-Flow Spectroscopy

-

Objective: To study rapid, transient steps in the enzyme mechanism, such as the formation of intermediates in the AONS reaction.

-

Methodology:

-

A stopped-flow instrument rapidly mixes two solutions (e.g., enzyme pre-incubated with L-alanine in one syringe, and pimeloyl-CoA in the other) in milliseconds.

-

The reaction mixture flows into an observation cell where a spectroscopic signal (e.g., absorbance or fluorescence) is monitored over time.

-

For AONS, the formation of the quinonoid intermediate can be observed by its characteristic absorbance spectrum (around 486 nm).

-

The resulting kinetic traces (signal vs. time) are fitted to exponential equations to determine the rate constants for individual steps of the reaction mechanism.

-

5.4 X-Ray Crystallography

-

Objective: To determine the three-dimensional atomic structure of the pathway enzymes to understand their mechanism and provide a basis for structure-based drug design.

-

Methodology:

-

Crystallization: Highly purified and concentrated protein is mixed with a precipitant solution in a process called vapor diffusion (hanging or sitting drop method). This process is screened across hundreds of conditions (varying pH, precipitant type, and concentration) to find conditions that yield well-ordered crystals.

-

Data Collection: A suitable crystal is flash-cooled in liquid nitrogen and mounted on a goniometer in an X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. The protein's amino acid sequence is then fitted into this map to build an atomic model. This model is computationally refined to best fit the experimental data. Crystal structures for enzymes like AONS have been solved, revealing details of the active site and substrate binding.

-

Conclusion

The discovery and detailed characterization of the this compound pathway have provided fundamental insights into the biosynthesis of biotin, an essential cofactor. Through a combination of genetics, enzymology, and structural biology, the roles of the BioF, BioA, BioD, and BioB enzymes have been elucidated, revealing unique catalytic mechanisms, such as the use of SAM as an amino donor by BioA and the radical-mediated sulfur insertion by BioB. The quantitative kinetic and structural data now available for these enzymes provide a solid foundation for targeting this pathway in the development of new therapeutic agents and herbicides. Further research into the diverse mechanisms of precursor synthesis and the regulation of this pathway in various organisms will continue to expand our understanding and open new avenues for biotechnological application.

The Role of 8-Amino-7-Oxononanoate as a Crucial Precursor in Biotin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is an indispensable cofactor for a suite of carboxylase, decarboxylase, and transcarboxylase enzymes that are central to pivotal metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism.[1] While mammals are incapable of de novo biotin synthesis and must acquire it from their diet, this essential metabolic pathway is present in bacteria, plants, and some fungi. The enzymes involved in this pathway, therefore, represent attractive targets for the development of novel antimicrobial agents and herbicides. This technical guide provides an in-depth exploration of 8-amino-7-oxononanoate (AON), a key intermediate in the biotin biosynthetic pathway, and the enzymatic steps that govern its formation and subsequent conversion to biotin.

The biosynthesis of biotin is a highly conserved pathway that can be conceptually divided into two main stages: the synthesis of the pimelate (B1236862) moiety and the subsequent assembly of the fused heterocyclic rings of biotin.[1] this compound, also known as 7-keto-8-aminopelargonic acid (KAPA), stands at the crossroads of these two stages. Its synthesis is the first committed step in the formation of the biotin rings.[2][3][4] This guide will furnish a detailed overview of the enzymatic reactions, quantitative kinetic data, experimental protocols, and visual representations of the pathways involved in the conversion of pimeloyl-CoA to biotin, with a central focus on the pivotal role of this compound.

The Biotin Biosynthesis Pathway: From Pimeloyl-CoA to Biotin

The assembly of the biotin rings from the precursor pimeloyl-CoA is a four-step enzymatic cascade catalyzed by the products of the bioF, bioA, bioD, and bioB genes in Escherichia coli.[1][3]

-

Formation of this compound (AON): The pathway is initiated by This compound synthase (AONS) , the product of the bioF gene.[1] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylative condensation of L-alanine with a pimeloyl thioester (either pimeloyl-CoA or pimeloyl-acyl carrier protein [ACP]) to yield 8(S)-amino-7-oxononanoate.[2][5][6]

-

Transamination to 7,8-Diaminononanoate (B1231595) (DAPA): The second step is catalyzed by 7,8-diaminononanoate synthase (DAPA synthase) , encoded by the bioA gene. This PLP-dependent aminotransferase facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to AON, forming 7,8-diaminononanoate (DAPA).[1]

-

Ureido Ring Formation to Dethiobiotin (B101835) (DTB): Dethiobiotin synthetase (DTBS) , the product of the bioD gene, then catalyzes the ATP-dependent formation of the ureido ring of dethiobiotin (DTB) from DAPA and carbon dioxide.[7][8]

-

Sulfur Insertion to form Biotin: The final step is the conversion of DTB to biotin, a reaction catalyzed by biotin synthase (BioB) . This enzyme, a member of the radical SAM superfamily, facilitates the insertion of a sulfur atom to form the thiophane ring of biotin.[9][10] The source of the sulfur is an iron-sulfur cluster within the enzyme itself.[10]

Quantitative Data on Biotin Biosynthesis Enzymes

The following tables summarize the available quantitative kinetic data for the enzymes involved in the conversion of this compound to biotin. It is important to note that experimental conditions can vary between studies, which may affect the reported values.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| This compound Synthase (BioF) | Escherichia coli | Pimeloyl-CoA | 25 | N/A | N/A | [11] |

| L-Alanine | 0.5 | N/A | N/A | [11] | ||

| 7,8-Diaminononanoate Synthase (BioA) | Escherichia coli | S-Adenosyl-L-methionine (SAM) | 150 | 0.013 | 86.7 | [12] |

| 7-Keto-8-aminopelargonic acid (KAPA) | <2 | 0.013 | >6500 | [12] | ||

| Dethiobiotin Synthetase (BioD) | Mycobacterium tuberculosis | ATP | 29 | N/A | N/A | |

| 7,8-Diaminononanoate (DAPA) | 2 | N/A | N/A | |||

| Biotin Synthase (BioB) | Escherichia coli | Dethiobiotin (DTB) | 2 | N/A | N/A | [7] |

N/A: Data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the biotin biosynthesis pathway, primarily focusing on recombinant proteins expressed in E. coli.

General Protocol for Recombinant Protein Expression and Purification

A common strategy for obtaining the enzymes of the biotin biosynthesis pathway for in vitro studies is through the overexpression of the corresponding genes (bioF, bioA, bioD, bioB) in an E. coli expression system, such as the BL21(DE3) strain. The expressed proteins are often engineered with an affinity tag (e.g., a hexahistidine-tag) to facilitate purification.

1. Expression:

-

Transform the E. coli expression strain with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., the T7 promoter).

-

Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic for plasmid selection at 37°C with vigorous shaking.

-

When the optical density at 600 nm (OD600) reaches mid-log phase (typically 0.6-0.8), induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue to incubate the culture for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

2. Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed to pellet the cell debris. The supernatant contains the soluble recombinant protein.

3. Affinity Chromatography Purification:

-

Equilibrate a nickel-nitrilotriacetic acid (Ni-NTA) affinity column with the lysis buffer.

-

Load the soluble lysate onto the column. The His-tagged protein will bind to the Ni-NTA resin.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the target protein from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Collect the eluted fractions and analyze them for protein purity using SDS-PAGE.

-

For long-term storage, dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Note on Iron-Sulfur Cluster Proteins (Biotin Synthase - BioB): The purification of iron-sulfur cluster-containing proteins like BioB requires anaerobic conditions to prevent the oxidation and degradation of the cluster. All buffers should be deoxygenated, and the purification should be performed in an anaerobic chamber. The reconstitution of the iron-sulfur cluster may also be necessary.

Enzyme Activity Assays

1. This compound Synthase (BioF) Assay:

-

The activity of BioF can be monitored by measuring the formation of AON or the consumption of substrates.

-

A common method involves a coupled assay where the product AON is converted to a detectable compound by the subsequent enzyme in the pathway, BioA.

-

Alternatively, the release of Coenzyme A can be monitored spectrophotometrically using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.

2. 7,8-Diaminononanoate Synthase (BioA) Assay:

-

A continuous coupled fluorescence displacement assay can be employed. This assay monitors the production of DAPA by coupling its formation to a subsequent enzymatic reaction that produces a fluorescent signal.

-

A discontinuous microplate fluorescence assay is another option. In this method, the BioA reaction is allowed to proceed for a set time, then stopped. The product, DAPA, is then derivatized with a fluorogenic reagent like ortho-phthalaldehyde (OPA) to produce a fluorescent adduct that can be quantified.

3. Dethiobiotin Synthetase (BioD) Assay:

-

The activity of BioD can be determined using a coupled enzyme assay that measures the production of ADP.

-

The assay mixture contains the BioD enzyme, its substrates (DAPA, ATP, and bicarbonate), and a coupling system consisting of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

-

Pyruvate kinase converts the ADP produced by BioD and phosphoenolpyruvate (B93156) to ATP and pyruvate.

-

Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.

-

The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

4. Biotin Synthase (BioB) Assay:

-

The BioB assay must be performed under strict anaerobic conditions due to the oxygen sensitivity of its iron-sulfur clusters.

-

The reaction mixture typically includes the purified BioB enzyme, dethiobiotin, S-adenosyl-L-methionine (SAM), and a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH) to maintain the active reduced state of the enzyme.

-

The formation of biotin can be detected by several methods:

-

Microbiological Assay: Using a biotin-auxotrophic strain of bacteria (e.g., E. coli ΔbioB) that will grow only in the presence of biotin.

-

High-Performance Liquid Chromatography (HPLC): Separating the reaction components and quantifying the biotin peak.

-

Mass Spectrometry: For sensitive and specific detection of biotin.

-

Signaling Pathways and Logical Relationships

The enzymatic mechanism of this compound synthase (AONS), a PLP-dependent enzyme, involves a series of well-defined steps. The following diagram illustrates the key intermediates and transformations in the AONS catalytic cycle.

Conclusion

This compound is a linchpin intermediate in the de novo biosynthesis of biotin, a vitamin essential for life. The enzymes responsible for its synthesis and subsequent conversion represent validated targets for the development of novel antimicrobial and herbicidal agents. A thorough understanding of the biochemical and kinetic properties of these enzymes, as well as robust experimental protocols for their study, are paramount for advancing research in this field. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound as a biotin precursor, with the aim of equipping researchers, scientists, and drug development professionals with the foundational information necessary to pursue further investigations into this vital metabolic pathway. The provided data, protocols, and pathway diagrams serve as a valuable resource for both fundamental research and applied drug discovery efforts targeting biotin biosynthesis.

References

- 1. A Canonical Biotin Synthesis Enzyme, this compound Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. youtube.com [youtube.com]

- 4. E. coli protein expression and purification [protocols.io]

- 5. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacterial Approaches for Assembling Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Architecture and Catalytic Dynamics of 8-Amino-7-Oxononanoate Synthase: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

8-amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPA synthase), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282) (Vitamin H).[1][2] By catalyzing the first committed step in this pathway—the decarboxylative condensation of L-alanine with pimeloyl-CoA—AONS represents a critical chokepoint in the production of an essential cofactor for all domains of life.[3][4] The absence of a biotin synthesis pathway in humans makes AONS an attractive and validated target for the development of novel antimicrobial and herbicidal agents.[1][5] This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of AONS, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid in the rational design of targeted inhibitors.

Introduction: The Gateway to Biotin Biosynthesis

Biotin is an indispensable cofactor for a suite of carboxylase, transcarboxylase, and decarboxylase enzymes central to fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals must obtain biotin from their diet, bacteria, archaea, fungi, and plants synthesize it de novo.[6] The biosynthesis of biotin is a highly conserved pathway, with this compound synthase (AONS) catalyzing the initial and rate-limiting step.[3]

AONS, the product of the bioF gene in Escherichia coli, is a homodimer with a tertiary structure characteristic of the α-oxoamine synthase subfamily of PLP-dependent enzymes.[2][4] The enzyme facilitates the condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON), coenzyme A (CoA), and carbon dioxide.[3][7] This reaction is notable for its stereospecificity and its intricate mechanism involving a series of covalent intermediates with the PLP cofactor. Understanding the molecular architecture of the active site and the enzyme's catalytic cycle is paramount for the development of potent and specific inhibitors.

Molecular Structure and Active Site Topography

The three-dimensional structure of AONS has been elucidated through X-ray crystallography, providing invaluable insights into its catalytic mechanism. The enzyme typically forms a symmetrical homodimer, with each monomer contributing to the active sites.[2]

Overall Fold and Quaternary Structure

The AONS monomer consists of two domains, a large N-terminal domain and a smaller C-terminal domain. The active site is located in a cleft between these two domains.[2] The essential PLP cofactor is covalently bound to a conserved lysine (B10760008) residue (Lys236 in E. coli) in the active site, forming an internal aldimine (Schiff base).[4][7]

The Catalytic Epicenter: The Active Site

The active site of AONS is a highly specialized microenvironment designed to orchestrate the complex decarboxylative condensation reaction. Key residues, identified through structural studies and site-directed mutagenesis, play critical roles in substrate binding, catalysis, and product release.

-

Lys236 (E. coli): This residue forms the Schiff base with the PLP cofactor and acts as a general acid-base catalyst during the reaction, facilitating proton abstraction and transfer steps.[4][7]

-

His133 and His207 (E. coli): These histidine residues are crucial for positioning the PLP cofactor and are thought to be involved in substrate binding and catalysis.[4] His133 is in a parallel, stacked arrangement with the PLP ring, holding it in the correct orientation.[4]

-

Arginine Residues: A cluster of positively charged arginine residues at the entrance of the active site cleft is believed to form a binding site for the diphosphate (B83284) group of pimeloyl-CoA.[2]

The binding of substrates induces significant conformational changes in the enzyme, particularly in the C-terminal domain.[7] This "induced fit" mechanism is critical for catalysis, properly aligning the substrates and catalytic residues for the reaction to proceed.

Quantitative Analysis of AONS Function

The catalytic efficiency and substrate specificity of AONS have been characterized through kinetic studies. This quantitative data is essential for understanding the enzyme's mechanism and for the development of kinetic assays for inhibitor screening.

Table 1: Kinetic Parameters of E. coli this compound Synthase

| Parameter | Substrate/Inhibitor | Value | Conditions | Reference(s) |

| k1 | L-Alanine | 2 x 104 M-1s-1 | pH 7.5, 25°C | [7] |

| k1 | D-Alanine | 125 M-1s-1 | pH 7.5, 25°C | [7] |

| Km | Pimeloyl-CoA | 25 µM | pH 7.5, 30°C | [8] |

| Km | Pimeloyl-CoA (B. sphaericus) | 1 µM | Not specified | [9] |

| Ki | D-Alanine | 0.59 mM | Competitive with L-alanine | [2] |

| Ki | (+/-)-8-Amino-7-oxo-8-phosphononanoic acid | 7 µM | Competitive with L-alanine, slow-binding | [2] |

Table 2: Structural Data for this compound Synthase

| PDB ID | Organism | Resolution (Å) | Ligands | Reference(s) |

| 1BS0 | Escherichia coli | 1.65 | Pyridoxal-5'-phosphate | [1] |

| 1DJ9 | Escherichia coli | 2.00 | Pyridoxal-5'-phosphate, 8(S)-amino-7-oxononanoate | [10] |

| 4IW7 | Francisella tularensis | 2.25 | Pyridoxal-5'-phosphate | [11] |

| 8DLE | Escherichia coli | 2.30 | Pyridoxal-5'-phosphate, Acyl Carrier Protein |

Catalytic Mechanism and Signaling Pathways

The catalytic cycle of AONS is a multi-step process that relies on the electrophilic nature of the PLP cofactor. The mechanism can be broken down into the following key stages:

-

Transaldimination: The incoming L-alanine substrate displaces the ε-amino group of the active site lysine (Lys236) to form an external aldimine with the PLP cofactor.[4]

-

Decarboxylation: The α-carboxyl group of the L-alanine moiety is removed as CO2, generating a resonance-stabilized quinonoid intermediate.[4]

-

Acylation: The quinonoid intermediate acts as a nucleophile and attacks the thioester carbonyl of pimeloyl-CoA, forming a tetrahedral intermediate.

-

CoA Elimination: Coenzyme A is eliminated, yielding the product, this compound, still bound to the PLP cofactor as an external aldimine.

-

Transaldimination and Product Release: The active site lysine attacks the external aldimine, releasing the this compound product and regenerating the internal aldimine, thus completing the catalytic cycle.[4]

A significant conformational change is induced upon the binding of pimeloyl-CoA to the pre-formed L-alanine external aldimine complex.[7] This change is crucial for promoting the abstraction of the Cα proton by Lys236 and the subsequent steps of the reaction.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the study of AONS and the screening of potential inhibitors.

Recombinant Expression and Purification of E. coli AONS

This protocol describes the expression and purification of C-terminally hexahistidine-tagged AONS from E. coli.[1]

Materials:

-

E. coli BL21(DE3) cells transformed with a pET28b vector containing the E. coli bioF gene.

-

Luria-Bertani (LB) medium with kanamycin (B1662678) (50 µg/mL).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 10% glycerol (B35011).

-

Wash Buffers: Lysis buffer with 20 mM and 60 mM imidazole.

-

Elution Buffer: Lysis buffer with 250 mM imidazole.

-

Ni-NTA agarose (B213101) resin.

-

Amicon concentrator (30 kDa MWCO).

Procedure:

-

Inoculate a starter culture of the transformed E. coli BL21(DE3) cells in LB medium with kanamycin and grow overnight at 37°C.

-

Subculture the overnight culture into 1 L of LB medium with kanamycin and grow at 37°C with shaking until the OD600 reaches 0.7.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to grow for 4 hours at 37°C.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by passage through a French press.

-

Clarify the lysate by centrifugation at 39,000 x g for 30 minutes.

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the cleared lysate onto the equilibrated resin.

-

Wash the resin sequentially with the 20 mM and 60 mM imidazole Wash Buffers.

-

Elute the AONS protein with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE for purity.

-

Pool the purest fractions and concentrate using an Amicon concentrator.

Stopped-Flow Kinetic Analysis of External Aldimine Formation

This protocol outlines a method for measuring the pre-steady-state kinetics of the formation of the external aldimine between AONS and its amino acid substrate using a stopped-flow spectrophotometer.[7]

Materials:

-

Purified AONS.

-

L-alanine solution.

-

Pimeloyl-CoA solution.

-

Reaction Buffer: e.g., 20 mM potassium phosphate (B84403) (pH 7.5).

-

Stopped-flow spectrophotometer.

Procedure:

-

Prepare solutions of AONS and L-alanine in the Reaction Buffer.

-

Load one syringe of the stopped-flow instrument with the AONS solution (e.g., 25 µM).

-

Load the second syringe with the L-alanine solution (e.g., 0-10 mM).

-

Rapidly mix the contents of the two syringes and monitor the change in absorbance at a wavelength characteristic of the external aldimine (e.g., 420 nm).

-